molecular formula C4H12N2 B050750 N-Methyl-1,3-propanediamine CAS No. 6291-84-5

N-Methyl-1,3-propanediamine

Cat. No. B050750
CAS RN: 6291-84-5
M. Wt: 88.15 g/mol
InChI Key: QHJABUZHRJTCAR-UHFFFAOYSA-N
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Patent
US05152824

Procedure details

A mixture comprising 30 g (312 mmol) of sulfamide, 27.5 g (312 mmol) of N-methyl-1,3-propanediamine and 300 ml of dry pyridine was refluxed overnight at 130° C. The mixture was left to cool, and then pyridine was distilled off under reduced pressure. To the residue, 200 ml of chloroform was added and insoluble substance was filtered off. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (CHCl3) and then subjected to distillation under reduced pressure to obtain 36.2 g of 2-methyl-tetrahydro-1,2,6-thiadiazine-1,1-dioxide (boiling point: 130°-133° C./0.23 mmHg).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](N)(N)(=[O:3])=[O:2].[CH3:6][NH:7][CH2:8][CH2:9][CH2:10][NH2:11]>N1C=CC=CC=1>[CH3:6][N:7]1[CH2:8][CH2:9][CH2:10][NH:11][S:1]1(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
27.5 g
Type
reactant
Smiles
CNCCCN
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
pyridine was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 200 ml of chloroform was added
FILTRATION
Type
FILTRATION
Details
insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (CHCl3)
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1S(NCCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.